
6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine
Overview
Description
6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of an amino group, a bromomethyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 6-amino-2-(trifluoromethyl)pyridine followed by the introduction of a bromomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions, altering the compound’s properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromomethyl group.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity and specificity. The trifluoromethyl group is known to increase lipophilicity, aiding in the permeability of drug candidates across biological membranes.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against different bacterial strains, revealing the following results:
Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | E. coli |
Similar Brominated Compound | 64 | S. aureus |
This data indicates that the compound has potential as an antimicrobial agent, particularly against E. coli.
Agrochemicals
Development of Crop Protection Agents
The compound is utilized in the synthesis of agrochemicals, specifically herbicides and insecticides. The presence of the trifluoromethyl group contributes to the bioactivity of these agents, enhancing their effectiveness in pest control.
Case Study: Herbicide Development
Trifluoromethylpyridines, including this compound, have been incorporated into various herbicides that protect crops from pests. For instance, Fluazifop-butyl was one of the first TFMP derivatives introduced to the market, and numerous others have followed.
Agrochemical Product | Active Ingredient | Application Area |
---|---|---|
Fluazifop-butyl | This compound | Herbicide |
Other TFMP-containing products | Various TFMP derivatives | Crop Protection |
Material Science
Synthesis of Advanced Materials
The compound's unique electronic properties make it suitable for the development of advanced materials with specific electronic or optical characteristics. Research indicates its potential in creating materials for electronics and photonics.
Mechanism of Action
The mechanism of action of 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and activity in various biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-bromo-6-(trifluoromethyl)pyridine
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
- 2-Bromo-6-(difluoromethyl)pyridine
Uniqueness
6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring makes it particularly versatile for various chemical transformations and applications.
Biological Activity
6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine is a pyridine derivative known for its diverse biological activities. The compound's structural features, particularly the presence of an amino group and a trifluoromethyl moiety, contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
The compound has the following chemical structure:
- Molecular Formula : C₈H₈BrF₃N
- CAS Number : 1227595-28-9
Key Functional Groups
- Amino Group (-NH₂) : Enhances hydrogen bonding capabilities.
- Bromomethyl Group (-CH₂Br) : Provides sites for nucleophilic substitution reactions.
- Trifluoromethyl Group (-CF₃) : Increases lipophilicity and stability.
The mechanism of action of this compound involves interactions with specific molecular targets. The trifluoromethyl group enhances membrane permeability, while the amino group can form hydrogen bonds with biological targets, modulating their activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, leading to various biological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
E1 | R. solanacearum | 67 |
E6 | R. solanacearum | 54 |
E13 | R. solanacearum | 63 |
These results suggest that modifications to the compound can enhance its efficacy against resistant bacterial strains .
Anticancer Activity
The compound's derivatives have also been investigated for anticancer properties. A notable study evaluated various substituted pyridines for their ability to inhibit cancer cell proliferation. The results indicated that compounds with the trifluoromethyl group exhibited enhanced cytotoxicity against several cancer cell lines.
Compound | Cell Line Tested | IC₅₀ (µM) |
---|---|---|
Compound A | A-431 | <10 |
Compound B | HT29 | <15 |
Compound C | Jurkat | <5 |
These findings suggest that structural modifications can lead to improved anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, this compound has been studied for additional pharmacological properties:
- Anti-inflammatory Effects : Some derivatives demonstrate promising anti-inflammatory activities, potentially useful in treating chronic inflammatory diseases.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to disease pathways has been explored, indicating potential therapeutic applications in metabolic disorders.
Case Study 1: Antimicrobial Efficacy
In a comparative study of thioether-containing compounds, E6 was found to have superior activity against R. solanacearum, outperforming traditional antibiotics at concentrations as low as 67 mg/L . This highlights the potential of pyridine derivatives in developing new antimicrobial agents.
Case Study 2: Anticancer Screening
A series of pyridine derivatives were screened against multiple cancer cell lines, revealing that those containing the trifluoromethyl group had IC₅₀ values significantly lower than those without it. For instance, a derivative with a trifluoromethyl substituent showed an IC₅₀ of less than 5 µM against Jurkat cells, indicating strong potential for further development into anticancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-amino-3-bromomethyl-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the pyridine ring. A feasible approach includes:
Trifluoromethylation : Introduce the trifluoromethyl group at position 2 via halogen exchange reactions, as demonstrated in fluorinated pyridine derivatives using agents like KF/DMSO .
Bromomethylation : React the intermediate with brominating agents (e.g., NBS or HBr/H₂O₂) at position 3. Regioselectivity is controlled by steric and electronic effects of the existing substituents.
Amination : Introduce the amino group at position 6 via catalytic amination (e.g., Pd/C, NH₃) or nucleophilic substitution.
Key Data :
Step | Reagents | Yield Range | Reference |
---|---|---|---|
Trifluoromethylation | KF, DMSO, 100°C | 60-75% | |
Bromomethylation | NBS, AIBN, CCl₄ | 50-65% |
Q. How can spectroscopic techniques (NMR, MS) distinguish structural isomers of this compound?
- ¹H NMR : The bromomethyl group (-CH₂Br) at position 3 shows a triplet (δ 4.2–4.5 ppm) due to coupling with adjacent protons. The trifluoromethyl (-CF₃) group at position 2 causes deshielding of nearby protons (δ 8.0–8.5 ppm).
- ¹³C NMR : The -CF₃ group appears as a quartet (JC-F ≈ 35 Hz) at ~120 ppm.
- HRMS : Molecular ion peaks at m/z 269.98 (C₇H₆BrF₃N₂) confirm the molecular formula.
Methodological Note : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals from aromatic protons .
Advanced Research Questions
Q. What are the regioselectivity challenges in introducing multiple substituents (Br, CF₃, NH₂) on the pyridine ring, and how can computational modeling aid in predicting reactivity?
The electron-withdrawing -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to meta/para positions. However, steric hindrance from -CF₃ and -Br groups complicates amination. Computational tools (DFT, molecular docking) predict reactive sites by analyzing:
- Electrostatic potential maps : Identify electron-deficient regions for nucleophilic attack.
- Steric maps : Assess spatial accessibility for reagents.
Case Study : DFT studies on 3-chloro-5-(trifluoromethyl)pyridin-2-amine showed that -CF₃ reduces electron density at position 4, favoring substitution at position 6 .
Q. How does the bromomethyl group influence the compound’s stability under thermal or acidic conditions, and what mitigation strategies exist?
- Thermal Degradation : The -CH₂Br group undergoes elimination at >100°C, forming a methylene bridge.
- Acidic Hydrolysis : HBr elimination occurs in acidic media, generating a vinylpyridine byproduct.
Mitigation :
- Use low-temperature reactions (<80°C) and non-polar solvents (e.g., toluene).
- Stabilize intermediates with protecting groups (e.g., Boc for -NH₂) .
Q. What contradictions exist in reported biological activities of similar pyridine derivatives, and how can they be resolved experimentally?
Some studies report antitumor activity for amino-trifluoromethylpyridines , while others note limited bioavailability due to poor solubility. To resolve:
Solubility Enhancement : Introduce polar substituents (e.g., -OH, -COOH) without altering the core structure.
In Vivo Testing : Compare pharmacokinetics in multiple models (e.g., peritoneal vs. subcutaneous tumors).
Data Comparison :
Derivative | Solubility (mg/mL) | IC₅₀ (μM) | Reference |
---|---|---|---|
3-CF₃-6-NH₂ | 0.12 | 5.3 | |
3-CF₃-6-OH | 1.45 | 2.1 |
Q. Methodological Guidance
Q. How to optimize catalytic systems for coupling reactions involving this compound?
- Catalyst Screening : Test Pd(PPh₃)₄, Ni(dppe)Cl₂, or CuI/ligand systems for cross-coupling (e.g., Suzuki-Miyaura).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts.
Example : Ni-catalyzed coupling of 2-bromo-6-methylpyridine achieved 85% yield in DMF at 80°C .
Q. What analytical methods validate the purity of this compound for pharmacological studies?
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min.
- Elemental Analysis : Match calculated vs. observed C/H/N/Br/F ratios (tolerance <0.3%).
Reference Standards : Compare with 2-amino-3-chloro-5-(trifluoromethyl)pyridine (PubChem CID: 2974) .
Q. Research Applications
Q. How is this compound used in designing kinase inhibitors or fluorescent probes?
- Kinase Inhibitors : The -NH₂ and -CF₃ groups mimic ATP-binding motifs. Docking studies with Tamatinib analogs show binding to kinase active sites .
- Fluorescent Probes : Modify the -CH₂Br group with fluorophores (e.g., dansyl chloride) for pH sensing .
Q. What are the implications of fluorinated pyridines in materials science?
- Liquid Crystals : -CF₃ enhances thermal stability and dielectric anisotropy.
- Polymer Additives : Bromomethyl groups enable cross-linking in fluoropolymers .
Properties
IUPAC Name |
5-(bromomethyl)-6-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-4-1-2-5(12)13-6(4)7(9,10)11/h1-2H,3H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJJBLKTBHXSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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